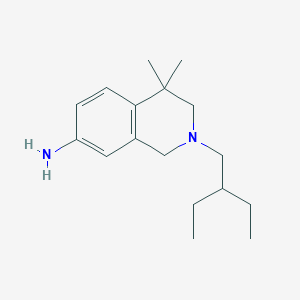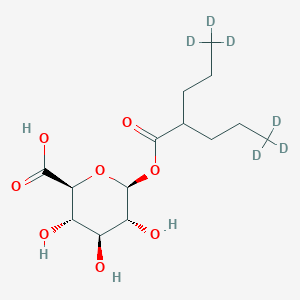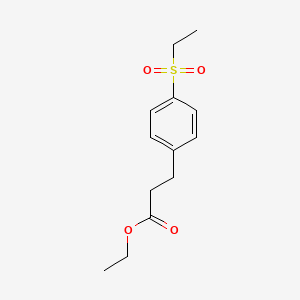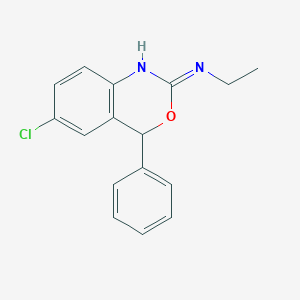
Etifoxine Desmethyl impurity
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Etifoxine Desmethyl impurity is a chemical compound related to Etifoxine, a non-benzodiazepine anxiolytic drug. The impurity is often studied to understand the purity and stability of Etifoxine formulations. It is identified by its chemical formula C₁₆H₁₅ClN₂O and has a molecular weight of 286.76 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Etifoxine Desmethyl impurity involves several steps, typically starting from the parent compound, Etifoxine. The process includes demethylation reactions under specific conditions. Common reagents used in these reactions include acids or bases to facilitate the removal of the methyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions
Etifoxine Desmethyl impurity undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield fully reduced forms of the impurity .
Wissenschaftliche Forschungsanwendungen
Etifoxine Desmethyl impurity is used in various scientific research applications, including:
Chemistry: Studying the stability and degradation pathways of Etifoxine.
Biology: Understanding the biological activity and potential side effects of impurities in pharmaceutical formulations.
Medicine: Ensuring the safety and efficacy of Etifoxine as an anxiolytic drug by monitoring and controlling impurities.
Industry: Quality control and assurance in the production of Etifoxine
Wirkmechanismus
The mechanism of action of Etifoxine Desmethyl impurity is closely related to that of Etifoxine. It modulates GABAergic neurotransmission and neurosteroid synthesis. The impurity may interact with similar molecular targets, including the GABA_A receptor complex, influencing its anxiolytic and neuroprotective properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Deschloro Etifoxine
- N-nitroso Etifoxine
Uniqueness
Etifoxine Desmethyl impurity is unique due to its specific structural modifications, which can influence its pharmacological properties. Compared to other impurities, it provides insights into the stability and purity of Etifoxine formulations, making it crucial for quality control in pharmaceutical production .
Eigenschaften
Molekularformel |
C16H15ClN2O |
|---|---|
Molekulargewicht |
286.75 g/mol |
IUPAC-Name |
6-chloro-N-ethyl-4-phenyl-1,4-dihydro-3,1-benzoxazin-2-imine |
InChI |
InChI=1S/C16H15ClN2O/c1-2-18-16-19-14-9-8-12(17)10-13(14)15(20-16)11-6-4-3-5-7-11/h3-10,15H,2H2,1H3,(H,18,19) |
InChI-Schlüssel |
UBTQURXIKQMINI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN=C1NC2=C(C=C(C=C2)Cl)C(O1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


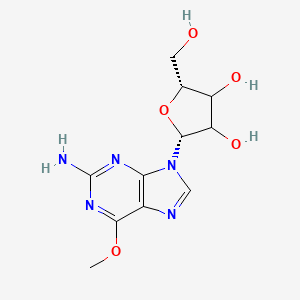
![5-(5-Amino-1,3,4-oxadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile](/img/structure/B13866662.png)
![1-Oxa-8-azaspiro[4.5]decan-3-ylmethanamine](/img/structure/B13866664.png)
![(2S,4S,5R,6R)-2,4-dihydroxy-5-[(2,2,2-trideuterioacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13866667.png)
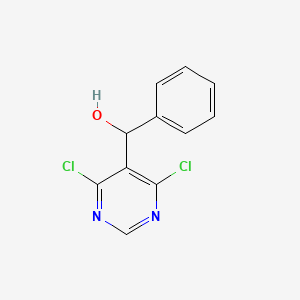
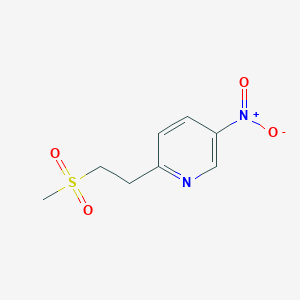
![N-[1-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propan-2-yl]acetamide](/img/structure/B13866683.png)
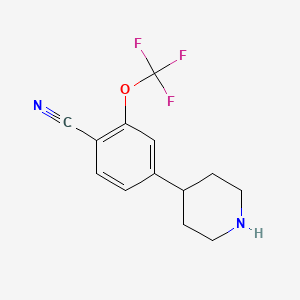
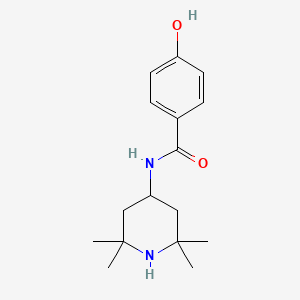

![2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yloxy)ethanol](/img/structure/B13866713.png)
